

Technical Guide: Spectroscopic and Structural Characterization of Crocapeptin C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Crocapeptin C**

Cat. No.: **B12385163**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Crocapeptin C**, a novel cyclic depsipeptide. The information is based on the available scientific literature and is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Crocapeptin C is a recently discovered cyclic depsipeptide isolated from the myxobacterium *Melittangium boletus*.^[1] As a member of the cyanopeptolin family, it features a characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.^[1] Notably, **Crocapeptin C** has demonstrated potent inhibitory activity against chymotrypsin, a key serine protease, highlighting its potential as a lead compound for further therapeutic development.^[1] The structural determination of this complex natural product was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS).^[1]

Physicochemical and Spectrometric Data

While the detailed NMR and MS datasets from the primary literature are not yet publicly available, key quantitative information for **Crocapeptin C** has been reported.

Table 1: Summary of Physicochemical and Mass Spectrometry Data for **Crocapeptin C**

Property	Value	Source
Molecular Formula	C ₄₉ H ₇₀ N ₈ O ₁₃	Commercial
Molecular Weight	979.13 g/mol	Commercial
Mass Spectrometry	Electrospray Ionization (ESI-MS)	Primary Lit.

Note: The detailed fragmentation pattern from ESI-MS analysis is pending public release of the full experimental data from the primary research publication.

Table 2: Summary of Nuclear Magnetic Resonance (NMR) Data for **Crocapeptin C**

NMR Experiment	Status
¹ H NMR	Data not publicly available.
¹³ C NMR	Data not publicly available.
2D NMR (COSY, TOCSY, HSQC, HMBC, ROESY)	Utilized for structural elucidation and stereochemical assignment. [1]

Note: The complete ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D correlation data are contained within the primary research article, which is not yet fully accessible.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the characterization of **Crocapeptin C**. These protocols are based on standard practices for the analysis of similar cyanopeptolin-type peptides.

3.1. General NMR Spectroscopy Protocol

For the structural elucidation of novel cyclic peptides like **Crocapeptin C**, a suite of NMR experiments is typically performed.

- Sample Preparation: A purified sample of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent

depends on the solubility of the compound.

- Spectrometer: Data is acquired on a high-field NMR spectrometer, commonly operating at 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.
- 1D NMR:
 - ^1H NMR: Provides information on the number and types of protons in the molecule.
 - ^{13}C NMR: Provides information on the carbon framework.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, crucial for tracing out amino acid side chains.
 - TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just adjacent ones.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different amino acid residues and other structural fragments.
 - ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for determining the stereochemistry and overall 3D conformation of the peptide.[1]

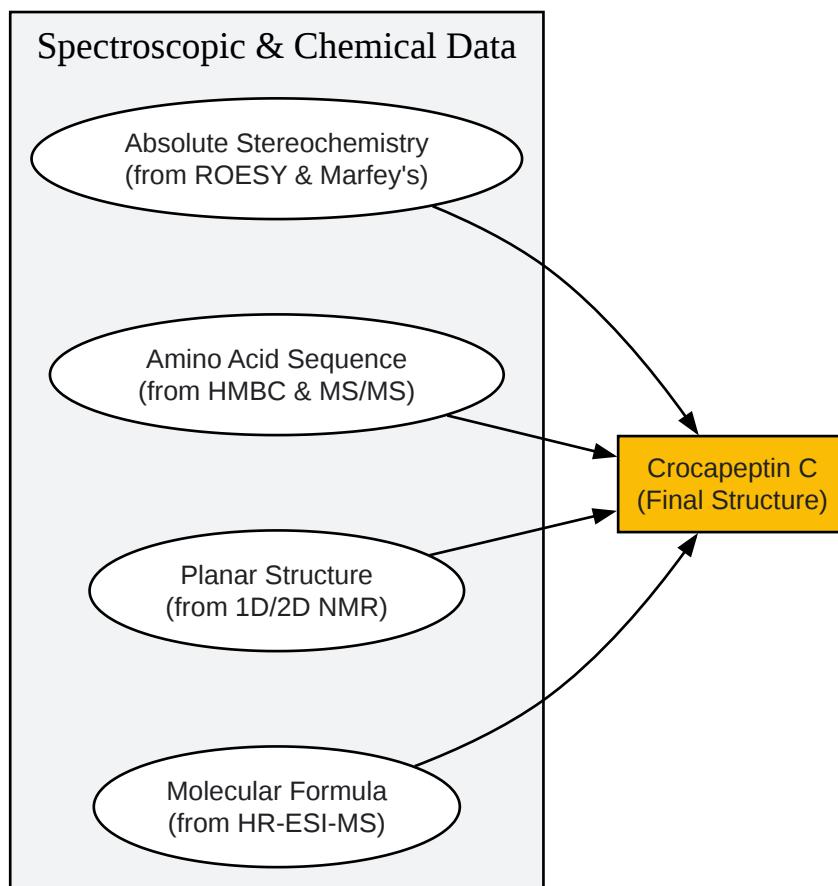
3.2. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is employed to determine the accurate mass and elemental composition of the molecule.

- Sample Infusion: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile with a small percentage of formic acid) is infused into the ESI source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

- Ionization: The sample is nebulized and ionized, typically forming protonated molecules $[M+H]^+$ or other adducts.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula.
- Tandem MS (MS/MS): The parent ion of interest is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information about the sequence of amino acids and the connectivity of the molecule.


3.3. Advanced Marfey's Method for Stereochemical Analysis


This method is used to determine the absolute stereochemistry (D or L configuration) of the constituent amino acids after hydrolysis of the peptide.

- Acid Hydrolysis: The peptide is hydrolyzed into its individual amino acid components, typically by heating in 6N HCl.
- Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). This creates diastereomeric derivatives of the amino acids.
- LC-MS Analysis: The derivatized amino acids are separated and analyzed by reverse-phase HPLC, often coupled with a mass spectrometer.
- Comparison to Standards: The retention times of the derivatives from the unknown sample are compared to the retention times of derivatized D- and L-amino acid standards. This allows for the unambiguous assignment of the absolute configuration of each amino acid in the original peptide.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the discovery and characterization of a novel natural product like **Crocapeptin C**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and structure determination of a new depsipeptide crocapeptin C from the myxobacterium *Melittangium boletus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Structural Characterization of Crocapeptin C]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12385163#spectroscopic-data-nmr-ms-of-crocapeptin-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com